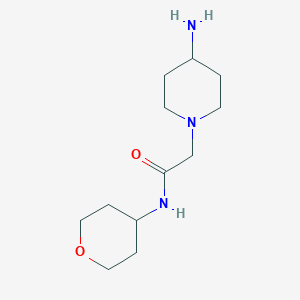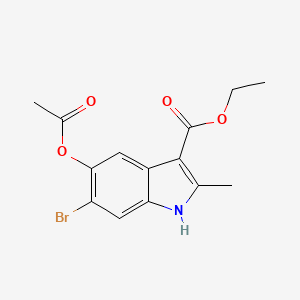
ethyl 5-acetyloxy-6-bromo-2-methyl-1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-acetyloxy-6-bromo-2-methyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its unique structure, which includes an ethyl ester, an acetyloxy group, a bromine atom, and a methyl group attached to the indole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-acetyloxy-6-bromo-2-methyl-1H-indole-3-carboxylate typically involves multiple steps. One common method starts with the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . This reaction forms the indole core, which is then further functionalized to introduce the acetyloxy and bromo groups.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-acetyloxy-6-bromo-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester and acetyloxy groups can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted indoles, while oxidation and reduction can produce different oxidized or reduced derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl 5-acetyloxy-6-bromo-2-methyl-1H-indole-3-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of ethyl 5-acetyloxy-6-bromo-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The presence of the acetyloxy and bromo groups may enhance its binding affinity and selectivity for certain targets, leading to its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-acetyloxy-6-bromo-2-methyl-1H-indole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: This compound lacks the acetyloxy and bromo groups, which may result in different biological activities and reactivity.
Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate: The presence of a phenylsulfanylmethyl group introduces additional steric and electronic effects.
Arbidol hydrochloride: This compound has a similar indole core but different substituents, leading to distinct antiviral properties.
Eigenschaften
Molekularformel |
C14H14BrNO4 |
|---|---|
Molekulargewicht |
340.17 g/mol |
IUPAC-Name |
ethyl 5-acetyloxy-6-bromo-2-methyl-1H-indole-3-carboxylate |
InChI |
InChI=1S/C14H14BrNO4/c1-4-19-14(18)13-7(2)16-11-6-10(15)12(5-9(11)13)20-8(3)17/h5-6,16H,4H2,1-3H3 |
InChI-Schlüssel |
IAELCVQXPVEULE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(NC2=CC(=C(C=C21)OC(=O)C)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


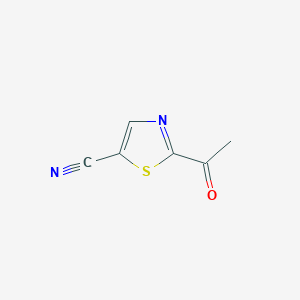
![6-Methyl-2-phenylpyrrolo[2,3-d]pyrimidin-4-one;hydrochloride](/img/structure/B13881790.png)
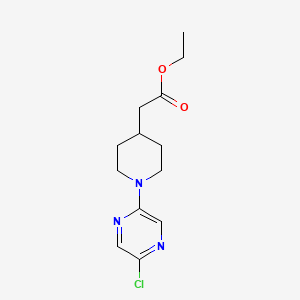
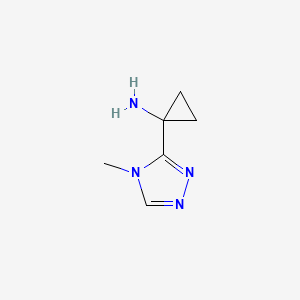
![5-nitro-1-(tetrahydro-2H-pyran-2-yl)-3-[(tetrahydro-2H-pyran-2-yloxy)methyl]-1H-pyrazole](/img/structure/B13881808.png)
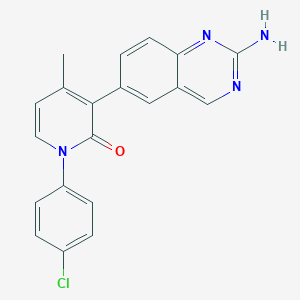

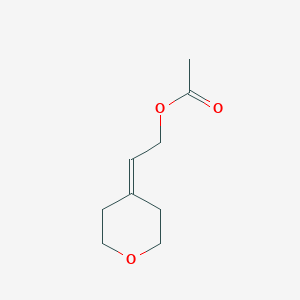

![2-[4-(2-Bromoacetyl)phenyl]ethyl acetate](/img/structure/B13881845.png)
![[3-(Hydroxymethyl)piperidin-1-yl]-piperidin-4-ylmethanone](/img/structure/B13881852.png)
![8-bromo-1,3-dimethyl-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B13881856.png)
![3-(2-hydroxypropylamino)-3-methyl-N-[2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide](/img/structure/B13881862.png)
